Product packaging for 4-iodo-N-phenethylbenzamide(Cat. No.:CAS No. 425612-75-5)

4-iodo-N-phenethylbenzamide

Cat. No.: B2491827
CAS No.: 425612-75-5
M. Wt: 351.187
InChI Key: FUXAEPHSVQCELP-UHFFFAOYSA-N
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Description

4-Iodo-N-phenethylbenzamide is a synthetic chemical compound supplied as a high-purity reference standard for research applications. This compound belongs to the class of N-phenethylbenzamides, which are structures of significant interest in medicinal chemistry and chemical biology. Structurally, it consists of a benzamide core that is substituted with an iodine atom at the 4-position and linked to a phenethylamine group. This specific substitution pattern makes it a valuable intermediate for various chemical transformations, particularly in cross-coupling reactions where the iodine atom can serve as a handle for further functionalization via metal-catalyzed routes such as Suzuki or Heck reactions. Researchers can utilize this compound as a key building block in the synthesis of more complex molecules, as a standard for analytical method development, or in the exploration of structure-activity relationships (SAR). N-phenethylbenzamide derivatives have been investigated in pharmaceutical research for their diverse biological activities. Related derivatives have been identified as inhibitors of specific receptors like the P2X7 receptor, a target involved in inflammatory and neurological disorders . Other naturally occurring N-phenethylbenzamide derivatives have demonstrated potential antimicrobial activity against various Gram-positive and Gram-negative bacteria, as reported in studies on compounds isolated from Piper betle . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14INO B2491827 4-iodo-N-phenethylbenzamide CAS No. 425612-75-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO/c16-14-8-6-13(7-9-14)15(18)17-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXAEPHSVQCELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Iodo N Phenethylbenzamide and Analogues

Chemical Synthesis of the N-Phenethylbenzamide Core

The foundational structure of the target molecule is the N-phenethylbenzamide core. Its synthesis is centered on the formation of a robust amide bond linking a benzoyl group to a phenethyl moiety.

The creation of the benzamide (B126) linkage is a cornerstone of organic synthesis, with several reliable methods available. The most common approach is the acylation of an amine. This typically involves the reaction of a phenethylamine (B48288) with an activated benzoic acid derivative. A classic and widely used method is the Schotten-Baumann reaction, which can be adapted to use water as a solvent. For instance, N-(2-phenylethyl)benzamide can be prepared by reacting phenylethylamine with benzoyl chloride in an aqueous solution containing an alkali metal hydroxide (B78521) like sodium hydroxide or potassium hydroxide. google.com This method is advantageous as the product, being insoluble in water, precipitates out, simplifying purification. google.com

Alternatively, direct condensation of a carboxylic acid with an amine can be achieved using coupling agents. Reagents like titanium tetrachloride (TiCl₄) can mediate the reaction between benzoic acid and an amine in a solvent such as dichloromethane. nih.gov The reaction may proceed through the in-situ formation of an acyl chloride or another highly reactive intermediate. nih.gov Other modern approaches utilize solid acid catalysts or ultrasonic irradiation to promote the condensation, offering greener and more efficient pathways. researchgate.net The choice of method can be influenced by factors such as substrate sensitivity, desired purity, and reaction scale.

Table 1: Comparison of Selected Amidation Methods for Benzamide Formation

MethodReactantsKey Reagents/ConditionsAdvantagesReference
Schotten-Baumann ReactionBenzoyl Chloride + PhenethylamineAqueous NaOH or KOHSimple workup, product precipitates. google.com
Direct CondensationBenzoic Acid + Aniline (B41778)TiCl₄, Pyridine, DichloromethaneEffective for direct use of carboxylic acids. nih.gov
Catalytic CondensationBenzoic Acids + AminesDiatomite earth@IL/ZrCl₄, Ultrasonic IrradiationGreen, rapid, high-yielding, reusable catalyst. researchgate.net

The phenethyl group is integral to the core structure and is introduced by using 2-phenylethylamine (phenethylamine) as the amine component in the amidation reactions described above. google.com The nitrogen atom of phenethylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the benzoic acid derivative to form the amide bond. This reaction directly incorporates the phenethyl group, which is an aralkyl radical—an alkyl radical substituted with an aryl group. google.com The selection of phenethylamine as the starting material is the definitive step for installing this specific moiety onto the benzamide framework.

Regioselective Iodination Strategies for the Benzoyl Ring

To produce 4-iodo-N-phenethylbenzamide, an iodine atom must be selectively placed at the para-position (C4) of the benzoyl ring. This can be accomplished via two primary strategies: direct iodination of the pre-formed N-phenethylbenzamide or, more commonly, by using a pre-iodinated benzoic acid derivative for the initial amidation.

The most direct and unambiguous route to ensure para-iodination is to begin the synthesis with a starting material that already contains iodine at the desired position. Using 4-iodobenzoic acid or its more reactive acyl chloride counterpart, 4-iodobenzoyl chloride, in the amidation reaction with phenethylamine guarantees the formation of this compound with perfect regioselectivity.

The alternative strategy involves the electrophilic aromatic substitution of a pre-synthesized N-phenethylbenzamide molecule. The N-phenethylamido group (-CONHCH₂CH₂Ph) is an ortho, para-directing group. Therefore, direct iodination will typically yield a mixture of 2-iodo and 4-iodo isomers, necessitating chromatographic separation. Achieving high para-selectivity requires specific conditions. While methods for ortho-iodination of benzoic acids are well-documented, employing directing groups and palladium or iridium catalysts, achieving para-selectivity on an amide can be challenging. researchgate.netacs.orgresearchgate.net However, for some aromatic substrates, highly para-selective halogenation can be achieved using specific catalytic systems, such as those involving dimidazolium salts for arenes with electron-donating coordinating groups. organic-chemistry.org

The efficiency of iodine incorporation depends heavily on the chosen iodinating agent and reaction conditions. Common electrophilic iodinating reagents include molecular iodine (I₂), N-iodosuccinimide (NIS), and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH). organic-chemistry.orgacs.org

Table 2: Selected Reagents for Aromatic Iodination

Iodinating AgentTypical Activator/CatalystSubstrate ScopeReference
N-Iodosuccinimide (NIS)Trifluoroacetic acidElectron-rich arenes organic-chemistry.org
1,3-Diiodo-5,5-dimethylhydantoin (DIH)Thiourea catalystsActivated aromatic compounds organic-chemistry.org
Potassium Iodide (KI) / H₂O₂Strong acid (e.g., H₂SO₄)Electron-rich arenes organic-chemistry.org
Iodic Acid (HIO₃) / H₂SO₄None (reagent is the oxidant)Deactivated arenes (e.g., nitrobenzene) nih.gov

Solid-Phase Synthesis Approaches and Applications

Solid-phase synthesis offers a powerful platform for the efficient production of compound libraries, which is advantageous for medicinal chemistry and materials science. This technique, originally developed for peptide synthesis, is readily adaptable for preparing N-substituted benzamides. 20.210.105nih.gov

The general strategy involves anchoring either the amine or the carboxylic acid component to an insoluble polymer resin. For the synthesis of N-phenethylbenzamide analogues, a common approach is to attach the amine to the solid support. For example, a study on a close analogue involved treating a polystyryl-sulfonyl chloride resin with an amine (p-methylbenzyl amine) to form a polymer-supported sulfonamide. researchgate.net This resin-bound amine was then acylated with benzoyl chloride. researchgate.net The final step is the cleavage of the product from the resin, which in this case was achieved reductively using a TiCl₄/Zn mixture to yield the desired N-acylsulfonamide product in high yield. researchgate.net

This methodology allows for rapid purification, as excess reagents and by-products are simply washed away from the resin-bound product. By using a variety of benzoyl chlorides and amines in a combinatorial fashion, large libraries of N-phenethylbenzamide analogues can be generated efficiently, facilitating structure-activity relationship (SAR) studies. researchgate.net

Exploration of Flow Chemistry in Benzamide Synthesis

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering numerous advantages over traditional batch processing. sigmaaldrich.com These benefits include enhanced heat and mass transfer, precise control over reaction parameters, improved safety when handling hazardous reagents, and the potential for seamless scale-up. sigmaaldrich.comnih.gov The application of flow chemistry to amide bond formation, a cornerstone reaction in organic synthesis, has been an area of active investigation.

The synthesis of amides in a continuous flow system can be achieved through various methods. One common approach involves the coupling of carboxylic acids and amines using a coupling agent, which can be adapted to a flow process. For instance, a direct amidation method has been developed using carbon disulfide as a low-cost coupling agent in a flow reactor packed with a heterogeneous Lewis acid catalyst like alumina. researchgate.net This system allows for the synthesis of a wide range of aliphatic and aromatic amides with excellent yields and facilitates easy purification. researchgate.net Another efficient method utilizes 2-bromo-1-ethylpyridinium tetrafluoroborate (B81430) (BEP) as a coupling agent in the bio-derived solvent γ-valerolactone (GVL), enabling amide synthesis at ambient temperature with a short residence time of just one minute. nih.gov

Flow reactors provide a platform for reactions that are difficult or hazardous to conduct in batch. For example, the use of highly reactive and exothermic reactions can be managed safely due to the small reaction volumes and superior temperature control within microreactors. sigmaaldrich.com This is particularly relevant for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Researchers have successfully implemented multi-step continuous flow syntheses for various APIs, demonstrating the robustness and efficiency of this technology. beilstein-journals.org

While a specific continuous flow synthesis for this compound has not been extensively reported, the principles and methodologies developed for general amide synthesis are directly applicable. A potential flow process could involve pumping a solution of 4-iodobenzoic acid and phenethylamine, along with a suitable coupling agent and base, through a heated reactor coil. The product stream would then be collected, and the desired compound isolated after an in-line or off-line purification step. The precise control over stoichiometry, temperature, and residence time offered by flow reactors could lead to higher yields and purity compared to batch methods.

The table below summarizes different approaches to amide synthesis in flow chemistry, which could be adapted for the production of this compound.

Coupling Agent/MethodSolventReactor TypeKey Advantages
Carbon Disulfide / AluminaAcetonitrilePacked-bed reactorLow cost, reusability of catalyst, simple work-up researchgate.net
2-Bromo-1-ethylpyridinium tetrafluoroborate (BEP)γ-Valerolactone (GVL)Not specifiedMild conditions, short reaction time, green solvent nih.gov
Transition Metal-Free (LiHMDS)Tetrahydrofuran (THF)Not specifiedUsed in multi-step synthesis of APIs beilstein-journals.org
General AmidationNot specifiedStainless-steel coilSuperheating of solvents for improved yields beilstein-journals.org

Synthesis of Structurally Related Iodinated Benzamide Derivatives

The synthesis of iodinated benzamide derivatives is of significant interest due to their potential as intermediates in the synthesis of more complex molecules. Several methods have been developed for the introduction of iodine into the benzamide scaffold, either before or after the amide bond formation.

One straightforward approach is the acylation of an iodinated aniline with a benzoyl chloride. For example, N-(2-iodo-4-substituted phenyl)-p-substituted benzamides have been synthesized by reacting 2-iodo-4-substituted anilines with the corresponding acid chlorides in benzene (B151609) at room temperature. researchgate.net This two-step process first involves the iodination of a substituted aniline using potassium iodide (KI) and potassium iodate (B108269) (KIO3) in methanol. researchgate.net

Transition metal-catalyzed reactions offer powerful tools for the synthesis of iodinated benzamides. An iridium-catalyzed ortho-C–H iodination of benzamides has been reported, which allows for the selective introduction of an iodine atom at the position ortho to the amide directing group. nih.gov This method is tolerant to air and moisture and can even be performed under mechanochemical conditions, reducing the need for solvents. nih.gov

Another innovative approach is the metal-free decarboxylative iodination of benzoic acids using molecular iodine (I2). acs.org This reaction provides a direct route to aryl iodides from readily available carboxylic acids, which can then be converted to the corresponding benzamides. This method is scalable and avoids the use of transition metal catalysts. acs.org

Furthermore, copper-catalyzed domino reactions have been employed to synthesize complex heterocyclic structures from iodobenzamides. For instance, N-substituted 2-iodobenzamides can react with enaminones in the presence of a copper catalyst to form quinazolinones through a cascade of Ullmann-type coupling, Michael addition, and retro-Mannich reactions. rsc.org

The table below provides an overview of various synthetic methods for preparing structurally related iodinated benzamide derivatives.

Synthetic MethodStarting MaterialsReagents/CatalystsProduct Type
Acylation2-Iodo-4-substituted anilines, p-substituted benzoyl chloridesBenzeneN-(2-Iodo-4-substituted phenyl)-p-substituted benzamides researchgate.net
C-H IodinationBenzamidesIridium catalyst, N-Iodosuccinimide (NIS)Ortho-iodinated benzamides nih.gov
Decarboxylative IodinationBenzoic acidsMolecular Iodine (I2)Aryl iodides (precursors to benzamides) acs.org
Domino ReactionN-Substituted 2-iodobenzamides, enaminonesCopper catalystQuinazolinones rsc.org

These synthetic methodologies highlight the versatility of modern organic chemistry in accessing a wide range of iodinated benzamide derivatives, providing a foundation for the development of new compounds with tailored properties.

Structure Activity Relationship Sar Studies of 4 Iodo N Phenethylbenzamide and Derivatives

Influence of Halogenation on Molecular Recognition

Halogenation is a key strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity, electronic character, and conformation, thereby influencing its interaction with biological targets. In the context of N-phenethylbenzamides, the type of halogen and its position on the benzoyl ring are crucial determinants of activity.

Positional Effects of Iodine Substitution

The position of the iodine atom on the aromatic ring significantly impacts the molecule's photophysical and electronic properties. rsc.orgrsc.org Studies on related iodinated compounds, such as BODIPY dyes, have shown that the substitution position of iodine dictates its effect on the molecule's excited-state dynamics. rsc.orgrsc.org For instance, selective iodination at certain positions (the 2- and 6-positions in the BODIPY core) leads to the highest efficiency in intersystem crossing, a process relevant for photosensitizers. rsc.orgrsc.org Conversely, placing an iodine atom at the para-position of a meso-phenyl ring was found to enhance non-radiative decay, which can diminish fluorescence and intersystem crossing yields. rsc.orgrsc.org

In a study on a different heterocyclic scaffold, moving a fluorine substituent around the ring from the 7- to the 8- to the 9-position resulted in a progressive increase in potency, highlighting that the substituent's location is a critical factor in optimizing biological interactions. nih.gov While this study did not use iodine, it underscores the principle that the positional isomerism of halogens dramatically influences biological activity. A systematic investigation into how iodine's position on the benzamide (B126) ring of 4-iodo-N-phenethylbenzamide affects its specific biological target would be necessary to delineate a precise SAR.

Comparative Analysis with Other Halogenated Analogues

The nature of the halogen atom itself—its size, electronegativity, and polarizability—plays a significant role in molecular recognition. A comparative analysis of different halogenated analogues often reveals important trends for optimizing ligand-target interactions.

In one study exploring the fused phenyl ring of a quinazolinone core, halogenation at the 7-position with fluorine, bromine, and iodine was compared. nih.gov The results showed a clear trend: as the size of the halogen increased from fluorine to iodine, the binding affinity decreased. nih.gov This suggests that for that particular target, a smaller halogen is preferred, and larger halogens like iodine may introduce steric hindrance that is detrimental to binding. nih.gov

Conversely, in other molecular contexts, the specific properties of different halogens can be exploited. For example, the synthesis of compounds like 3-bromo-5-iodo-N-phenethylbenzamide for use as inhibitors of enzymes like AKR1C3 demonstrates that multiple halogen substitutions are explored to fine-tune activity. google.com The choice between chlorine, bromine, and iodine can modulate the molecule's ability to form halogen bonds and other non-covalent interactions within a binding pocket.

Table 1: Comparative Analysis of Halogenation Effects

Compound SeriesHalogen (Position)Observed EffectReference
7-Substituted QuinazolinoneFIC50 = 12.9 μM nih.gov
7-Substituted QuinazolinoneBrIC50 = 14.7 μM (Lower affinity) nih.gov
7-Substituted QuinazolinoneIIC50 = 30.7 μM (Lowest affinity) nih.gov
N-phenethylbenzamide3-Br, 5-ISynthesized for AKR1C3 inhibition studies google.com

Modifications to the N-Phenethyl Moiety and Their Biological Implications

The N-phenethyl group is a common pharmacophore that often confers high affinity for various receptors, particularly opioid receptors. plos.orgplos.org Modifications to this moiety, including the alkyl chain and substitutions on the aromatic ring, have profound effects on biological activity. plos.orgmdpi.com

Alkyl Chain Variations and Steric Effects

The length and branching of the alkyl chain connecting the nitrogen to the phenyl group can influence binding affinity and functional activity. Studies on morphinan (B1239233) derivatives show that replacing the N-methyl group with an N-phenethyl group can increase binding affinity and potency by 6- to 10-fold. plos.orgwikipedia.org This enhancement is attributed to the phenethyl group reaching an additional binding site within the receptor. wikipedia.org

However, further extension of the alkyl chain can be detrimental. For example, replacing the N-phenethyl substituent with an N-phenylpropyl group has been shown to significantly reduce binding affinity at the MOP receptor. plos.orgplos.org Steric effects are also critical. The size of the N-alkyl group can influence reaction pathways in synthesis, where bulkier groups can prevent undesirable cyclization reactions by creating steric hindrance. mdpi.com This principle also applies to receptor binding, where an optimally sized alkyl chain is necessary to fit within the binding pocket without causing steric clashes.

Table 2: Effect of N-Substituent Variation on MOP Receptor Affinity

Parent CompoundN-SubstituentRelative MOP AffinityReference
NormorphineMethyl (Morphine)Baseline plos.orgplos.org
NormorphinePhenethyl~7-fold greater than morphine plos.org
NormorphinePhenylpropylLargely reduced vs. phenethyl plos.orgplos.org

Aromatic Ring Substitutions on the Phenethyl Group

Adding substituents to the phenyl ring of the N-phenethyl moiety provides a powerful method to modulate pharmacological activity. mdpi.com The position and electronic nature of these substituents can dramatically alter a compound's potency and even its functional effect (e.g., switching from an agonist to an antagonist). mdpi.com

In a series of N-phenethylnorhydromorphone derivatives, a para-nitro (p-NO₂) substitution resulted in a compound that acted as a MOR partial agonist. mdpi.com However, simply moving the nitro group to the meta position (m-NO₂) converted the compound into a MOR antagonist. mdpi.com This same positional shift led to a more than 100-fold change in potency in a cAMP accumulation assay. mdpi.com The introduction of a para-chloro (p-Cl) substituent on the N-phenethyl ring also yielded a potent bifunctional opioid agonist. mdpi.com These findings illustrate that the "tail" of the N-phenethyl group interacts with a sensitive region of the receptor pocket, where small changes can have significant functional consequences. mdpi.com

Table 3: Impact of Aromatic Substitution on the N-Phenethyl Moiety

Parent CompoundSubstituent on Phenethyl RingPharmacological ProfileReference
N-phenethylnorhydromorphoneUnsubstitutedMOR Agonist mdpi.com
N-phenethylnorhydromorphonepara-NO₂MOR Partial Agonist mdpi.com
N-phenethylnorhydromorphonemeta-NO₂MOR Antagonist mdpi.com
N-phenethylnorhydromorphonepara-ClPotent partial MOR agonist / full DOR agonist mdpi.com

Benzamide Core Derivatization and Conformational Analysis

The central benzamide core is not merely a scaffold but an active participant in molecular recognition, primarily through hydrogen bonding. Derivatization of this core and the resulting conformational changes are essential to SAR.

The crystal structure of related compounds, such as 5-chloro-2-hydroxy-N-phenethylbenzamide, reveals key conformational features. mdpi.com In this analogue, an intramolecular hydrogen bond forms between the amide N-H and the ortho-hydroxyl group. mdpi.com Furthermore, an intermolecular hydrogen bond occurs between the hydroxyl group of one molecule and the carbonyl oxygen of another, creating an infinite linear chain in the solid state. mdpi.com This hydrogen-bonding network dictates the supramolecular architecture and highlights the importance of the amide and adjacent functional groups in establishing specific intermolecular contacts. mdpi.com

Structural Requirements for Optimal Binding

The binding of N-phenethylbenzamide derivatives to their biological targets is dictated by a combination of specific structural features that enable favorable interactions within the target's binding site.

The core N-phenethylbenzamide structure consists of three key parts: a benzoyl group, a phenethyl group, and an amide linker. Each plays a crucial role in molecular recognition and binding affinity.

Amide Linker: The central amide bond (-CONH-) is a critical structural element. It is relatively rigid and planar, which helps to properly orient the two aromatic rings. The N-H group and the carbonyl oxygen can act as hydrogen bond donor and acceptor, respectively, forming key interactions with amino acid residues in the active site of a target protein.

Benzoyl Ring (A-Ring): This aromatic ring, substituted with the iodine atom at position 4, is involved in various non-covalent interactions. In related inhibitors targeting AKR1C3, this part of the molecule often occupies a specific pocket. For instance, in analogous N-phenylanthranilate inhibitors, a carboxylate group on this ring anchors the molecule into the oxyanion site of AKR1C3 through hydrogen bonds with residues like Tyrosine and Histidine. nih.gov For this compound, the benzoyl ring itself engages in hydrophobic and π-π stacking interactions.

Phenethyl Group (B-Ring): This portion typically binds in a different sub-pocket of the target protein. The ethyl linker provides conformational flexibility, allowing the terminal phenyl ring to adopt an optimal position to maximize hydrophobic interactions.

Research on inhibitors for AKR1C3 has highlighted the N-phenethylbenzamide scaffold as a hydrolytically stable and effective structural motif for achieving potent inhibition. google.com

Impact of Functional Group Modifications

Modifying the functional groups on the N-phenethylbenzamide scaffold is a key strategy to fine-tune its pharmacological profile, including potency, selectivity, and pharmacokinetic properties.

Substitution on the Benzoyl Ring (A-Ring):

The 4-Iodo Group: The substitution of iodine at the para-position of the benzoyl ring significantly influences the molecule's properties. Iodine is a large, polarizable, and electron-withdrawing atom. Its presence can impact binding affinity in several ways:

Steric Effects: The size of the iodine atom can lead to favorable van der Waals contacts if the binding pocket has a corresponding cavity, or it can cause steric hindrance if the pocket is too small.

Electronic Effects: As an electron-withdrawing group, iodine can modulate the electronic density of the benzoyl ring and the acidity of the amide proton, potentially influencing hydrogen bonding and other electrostatic interactions. Studies on related AKR1C3 inhibitors have shown that electron-withdrawing groups on the aromatic rings are often optimal for potent inhibition. nih.govupenn.edu

Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site, such as a carbonyl oxygen or an aromatic ring on a protein residue.

Substitution on the Phenethyl Ring (B-Ring): Modifications to this ring are also critical. For example, introducing substituents can alter the compound's hydrophobicity and its fit within the binding pocket, affecting both potency and selectivity.

The table below summarizes the general impact of modifying different parts of the N-phenethylbenzamide scaffold based on principles from related inhibitor series.

Structural ComponentModificationPotential Impact on ActivityRationale
Benzoyl Ring Substitution with electron-withdrawing groups (e.g., -I, -CF₃)Increase PotencyEnhances electronic interactions within the binding site. upenn.edu
Substitution with bulky groupsVariable (Increase or Decrease)Dependent on the size and shape of the target's binding pocket.
Amide Linker Replacement with bioisosteres (e.g., reverse amide, ester)Decrease Potency / Alter StabilityThe specific geometry and H-bonding capacity of the amide are often crucial for binding. google.com
Phenethyl Group Varying linker length (e.g., benzyl (B1604629) vs. phenethyl)Modulate Potency and SelectivityAffects the positioning of the terminal phenyl ring in its binding sub-pocket.
Substitution on the terminal phenyl ringModulate Potency and LipophilicityAlters hydrophobic interactions and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org While specific QSAR models developed exclusively for this compound are not publicly available, the general methodology provides a framework for how such models would be constructed to guide the design of more potent analogs.

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model is a systematic process that involves several key stages to ensure the model is statistically robust, reliable, and has predictive power for new, untested compounds. researchgate.net

A typical workflow for building a QSAR model is outlined below:

StepDescriptionKey Considerations
1. Data Set Compilation A dataset of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀ values) is collected.Data quality is critical. The range of activity values should be wide enough to build a meaningful model.
2. Molecular Descriptor Calculation Numerical values, known as molecular descriptors, are calculated for each compound to represent its physicochemical properties (e.g., electronic, steric, hydrophobic).A wide variety of 1D, 2D, and 3D descriptors are calculated to capture different aspects of the molecular structure. nih.gov
3. Data Splitting The dataset is divided into a training set (typically 70-80% of the data) and a test set. The training set is used to build the model, while the test set is used for external validation.The division must be done carefully (e.g., randomly or by clustering) to ensure both sets are representative of the chemical space.
4. Model Generation A statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Random Forest), is used to create a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable). mdpi.comnih.govThe goal is to select the most relevant descriptors and avoid overfitting the model to the training data.
5. Model Validation The model's quality and predictive ability are rigorously assessed.Internal Validation: Techniques like Leave-One-Out cross-validation (q²) are used on the training set. External Validation: The model's ability to predict the activity of the compounds in the test set is evaluated (r²_pred). A robust model must perform well on both. scielo.br
6. Mechanistic Interpretation The descriptors included in the final QSAR model are analyzed to gain insight into the structural features that are important for the desired biological activity.This helps chemists understand the SAR and rationally design new, more potent compounds.

Identification of Key Physico-chemical Descriptors

For a molecule like this compound, a QSAR model would likely identify several key physicochemical descriptors as being critical for its biological activity. These descriptors quantify the properties influenced by the various functional groups within the molecule. frontiersin.orgnih.gov

Based on QSAR studies of related benzamide and aromatic compounds, the following descriptors are expected to be significant: nih.govnih.gov

Descriptor ClassSpecific Descriptor(s)Relevance to this compound
Hydrophobicity LogP (Octanol-Water Partition Coefficient)Describes the overall lipophilicity of the molecule, which is crucial for its ability to cross cell membranes and reach an intracellular target like AKR1C3.
Electronic Hammett Constant (σ) , Partial Atomic Charges , HOMO/LUMO Energies Quantify the electron-withdrawing effect of the iodine atom and the electronic properties of the aromatic systems, which govern electrostatic and orbital interactions with the target.
Steric / Size Molar Refractivity (MR) , Van der Waals Volume These descriptors account for the size and polarizability of the molecule. The large iodine atom would contribute significantly to these values, influencing how the molecule fits into the binding site.
Topological Molecular Connectivity Indices (χ) , Shape Indices (κ) Describe the size, degree of branching, and overall shape of the molecule. QSAR studies on other benzamides have shown these to be important predictors of activity. nih.gov
H-Bonding Number of H-bond donors/acceptors The amide N-H (donor) and C=O (acceptor) are critical for forming specific hydrogen bonds with protein residues, which often anchor the molecule in the active site.

Molecular Mechanisms and Biological Target Interactions

Peroxisome Proliferator-Activated Receptors (PPARs) Activation Research

Peroxisome Proliferator-Activated Receptors are a group of nuclear receptor proteins that are crucial in the regulation of metabolism and inflammation. google.com There are three main subtypes: PPARα, PPARγ, and PPARδ. PPARα is involved in lipid metabolism in the liver and muscle, while PPARγ is a key regulator of fat cell development (adipogenesis) and glucose homeostasis. google.com PPARδ plays a significant role in controlling lipid and carbohydrate metabolism, energy balance, and inflammation, making it an attractive target for developing treatments for metabolic diseases like dyslipidemia, obesity, and type 2 diabetes. google.com

Research has identified substituted N-(phenethyl)benzamide derivatives, including 4-iodo-N-phenethylbenzamide, as potent agonists of the PPARδ receptor. google.com As agonists, these compounds bind to and activate PPARδ, which in turn regulates the transcription of a specific set of genes. This transcriptional control is the fundamental mechanism by which PPARδ exerts its influence over metabolic pathways. The activation of PPARδ by these benzamide (B126) derivatives initiates a cascade of molecular events that can alter the expression of genes involved in both lipid and carbohydrate metabolism. google.com

A key consequence of PPARδ activation by compounds like this compound is the modified expression of its target genes in skeletal muscle. google.com Two such genes of significant interest are Pyruvate (B1213749) Dehydrogenase Kinase 4 (PDK4) and Uncoupling Protein 3 (UCP3). PDK4 is an enzyme that plays a critical role in carbohydrate metabolism, specifically by inhibiting the conversion of pyruvate to acetyl-CoA. UCP3 is a protein involved in energy dissipation. google.com

Studies have demonstrated that treatment with PPARδ agonists leads to a measurable increase in the expression of both PDK4 and UCP3 genes. The induction of these genes, which are highly involved in the regulation of energy use, highlights the potential of these compounds to influence metabolic processes significantly. google.com

Table 1: Effect of PPARδ Agonism on Target Gene Expression

Target Gene Function Effect of Agonist
PDK4 Enzyme in carbohydrate metabolism Increased expression
UCP3 Protein in energy dissipation Increased expression

Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibition

Polo-like kinase 1 (Plk1) is a critical serine/threonine kinase that regulates multiple stages of cell division (mitosis). nih.govresearchgate.net Its overexpression is a common feature in a wide array of human cancers, correlating with poor prognosis and making it a significant target for anticancer drug development. nih.gov Plk1 has a C-terminal non-catalytic region known as the Polo-Box Domain (PBD), which is essential for its function. The PBD acts as a docking module, directing the kinase to specific locations within the cell, such as centrosomes and kinetochores, by binding to phosphorylated proteins. researchgate.netnih.gov

Targeting the PBD is an attractive therapeutic strategy because it offers the potential for high specificity. nih.govnih.gov Unlike inhibitors that target the kinase domain (KD), which can have cross-reactivity with other kinases, PBD inhibitors are designed to block a unique protein-protein interaction site. nih.gov The PBD requires strict structural elements for binding its targets, which provides an opportunity to develop highly selective inhibitors. nih.gov Research efforts have led to the identification of various small molecules and peptide-based inhibitors that can specifically target the Plk1 PBD without significantly affecting the related Plk2 and Plk3 PBDs. nih.gov While many compounds have been investigated, some have unfortunately been identified as non-specific protein alkylators, necessitating careful validation in the development of true PBD-specific drugs. nih.gov

The primary mechanism of PBD inhibitors is the disruption of the crucial protein-protein interactions (PPIs) that Plk1 relies on to function correctly. nih.govnih.gov By occupying the binding site on the PBD, these inhibitors prevent Plk1 from docking onto its phosphorylated protein partners. nih.gov This blockade effectively prevents the localization of Plk1 to the cellular structures it needs to regulate, thereby inhibiting its function. rcsb.org The successful disruption of these PBD-dependent interactions has been shown to cause severe errors in mitotic progression, leading to mitotic arrest and, ultimately, apoptotic cell death in cancer cells. nih.gov This approach has been validated with various inhibitors, demonstrating that interfering with Plk1's localization is a potent strategy for anticancer intervention. d-nb.info

Investigations into Neurotransmitter Receptor Modulation

The N-phenethylbenzamide scaffold and related chemical structures are also of interest for their potential to interact with the central nervous system, specifically by modulating neurotransmitter receptors. Neurotransmitter systems are fundamental to brain function, and their receptors are expressed throughout the brain and on peripheral cells. nih.govnih.gov

Research into structurally related compounds provides a rationale for investigating this compound in this context. For example, derivatives of tetrahydroisoquinoline (THIQ), which shares structural similarities, have been shown to modulate levels of key neurotransmitters like dopamine (B1211576) and serotonin (B10506). Furthermore, specific chemical modifications, such as the placement of an iodine atom on the aromatic ring of related molecules, have been found to enhance affinity for dopamine receptors, specifically the D3 subtype. While direct studies on this compound's activity at neurotransmitter receptors are not extensively detailed, the existing research on similar chemical structures suggests this is a plausible and interesting area for further scientific investigation.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Acetyl-CoA
Allopole
BI2536
BI6727
Dopamine
GSK461364
NMS-P937
Poloxin
Pyruvate
Serotonin
TAK-960
Thymoquinone
2-Phenyl-1,2,3,4-tetrahydroisoquinoline

Dopamine D2 Receptor Ligand Binding Research

The dopamine D2 receptor (D2R) is a critical target in the central nervous system for modulating dopamine release and is implicated in various neurological and psychiatric conditions. mdpi.com Research into ligands that bind to D2 receptors is crucial for developing diagnostic tools and therapeutic agents. mdpi.commdpi.com Benzamides, as a class of compounds, are recognized for their interaction with D2 receptors. nih.gov For instance, the substituted benzamide, Raclopride, is a well-known selective D2 receptor antagonist used in Positron Emission Tomography (PET) to quantify receptor density in the brain. mdpi.comnih.gov

Studies using PET with radiolabeled ligands like [11C]raclopride have successfully characterized D2 receptor binding in the human brain, determining parameters such as maximum binding capacity and dissociation constants. nih.gov The development of novel D2R ligands is an active area of research, often employing computational methods like pharmacophore modeling to identify new candidates. mdpi.com While the broader class of benzamides is extensively studied for D2R interaction, specific binding kinetics and affinity data for this compound are not detailed in the provided search results. However, the general approach involves assessing how such ligands bind to the receptor, which can be defined by their association (on-rate) and dissociation (off-rate) kinetics. bmglabtech.com

Serotonin 5-HT2A Receptor Antagonism Studies

The serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a primary target for numerous medications, including antipsychotics and antidepressants. nih.govreprocell.com Blockade of this receptor is a key feature of many atypical antipsychotic drugs. nih.govreprocell.com These drugs often exhibit a high affinity for 5-HT2A receptors, which is believed to contribute to their therapeutic efficacy and potentially reduce side effects associated with D2 receptor antagonism. reprocell.com

Activation of 5-HT2A receptors is linked to neuronal excitation. nih.gov Antagonists at this receptor can counteract these effects. For example, the selective 5-HT2A receptor antagonist M100907 has been shown to block the effects of 5-HT2A agonists. nih.gov Research into selective 5-HT2A antagonists is driven by the need to understand their role in modulating neurotransmission and treating psychiatric disorders. nih.gov Although the general class of molecules may have such activity, specific studies detailing the 5-HT2A receptor antagonism profile of this compound, including its binding affinity and functional impact, were not identified in the available search results.

GABAA Receptor Interactions

The GABAA receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. wikipedia.orgfrontiersin.org It is the molecular target for various clinically important drugs, including benzodiazepines, barbiturates, and neurosteroids. wikipedia.orgplos.org These compounds typically bind to allosteric sites on the receptor complex, modulating the channel's response to the endogenous ligand, GABA. wikipedia.orgnih.gov

GABAA receptors are heteropentameric structures, with different subunit combinations giving rise to a variety of receptor subtypes with distinct pharmacological properties. nih.gov Research has identified multiple binding sites within the transmembrane domains of the receptor subunits that are crucial for the action of modulators like neurosteroids and general anesthetics. plos.org While extensive research exists on various compounds that interact with GABAA receptors, specific studies investigating the interaction of this compound with any GABAA receptor subtype were not found in the provided search results.

Enzyme Inhibition and Antimicrobial Activity Research

Arginase Targeting in Parasitic Organisms

Arginase is a crucial enzyme in the metabolism of parasitic organisms like Leishmania. mdpi.com It catalyzes the hydrolysis of L-arginine to ornithine, which is a precursor for the synthesis of polyamines. mdpi.comnih.gov Polyamines are essential for parasite proliferation and survival. mdpi.comnih.gov In the host, arginase competes with nitric oxide synthase (iNOS) for their common substrate, L-arginine. By depleting L-arginine, parasite-derived arginase can reduce the host's production of nitric oxide (NO), a key molecule for parasite clearance, thereby promoting parasite survival. nih.govnih.gov

Due to its critical role in parasite biology, arginase has emerged as a promising therapeutic target for developing new anti-parasitic drugs. mdpi.com Inhibition of arginase can disrupt polyamine synthesis and reduce the parasite's ability to evade the host immune response. mdpi.comnih.gov While research has focused on identifying arginase inhibitors, including natural products, specific studies evaluating this compound as an arginase inhibitor in parasitic organisms were not identified in the available search data.

Evaluation of Antimicrobial Spectrum against Bacterial and Fungal Strains

The search for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. google.com Many studies focus on isolating and identifying compounds with a broad spectrum of activity against various bacterial and fungal strains. nih.gov The antimicrobial potential of new compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of medically important microorganisms. science.gov

Research into substituted benzamides and related structures has explored their potential as antimicrobial agents. science.govresearchgate.net For example, studies have synthesized and tested various N-(4-halobenzyl)amides against Candida species. science.gov However, based on the performed searches, a specific evaluation of the antimicrobial spectrum of this compound against a range of bacterial and fungal strains has not been reported.

Advanced Research Methodologies for 4 Iodo N Phenethylbenzamide

Radiochemical Synthesis and Radiolabeling for In Vivo Research

The ability to track molecules within a living organism is a cornerstone of modern biomedical research. For 4-iodo-N-phenethylbenzamide, this is achieved through radiolabeling, a process that incorporates a radioactive isotope into the molecule's structure.

Isotopic Labeling with Iodine-123 for Molecular Imaging

Iodine-123 (¹²³I) is a favored radionuclide for diagnostic imaging due to its ideal properties. wikipedia.orgradiopaedia.orgbwxtmedical.com It has a half-life of approximately 13.2 hours, which is long enough for imaging procedures but short enough to minimize radiation exposure. wikipedia.orgradiopaedia.org Its decay via electron capture results in the emission of gamma rays with a principal energy of 159 keV, which is optimally detected by gamma cameras used in Single-Photon Emission Computed Tomography (SPECT). wikipedia.orgnih.gov

The synthesis of radioiodinated compounds like [¹²³I]this compound often involves a precursor-based approach. science.gov For instance, a trimethyltin (B158744) precursor can be used in a process that yields high radiochemical purity, a critical factor for clinical applications. science.gov Another method involves the reaction of a precursor with no-carrier-added sodium [¹²³I]iodide in the presence of an oxidizing agent like hydrogen peroxide. nih.govmiami.edu This process can achieve high radiochemical yields and purity greater than 99%. nih.gov The specific activity, a measure of the radioactivity per unit mass of the compound, can be very high, which is crucial for sensitive imaging. nih.gov

Table 1: Properties of Iodine-123

Property Value
Half-life 13.22 hours wikipedia.org
Decay Mode Electron Capture wikipedia.org
Primary Gamma Energy 159 keV wikipedia.org

| Production Method | Cyclotron radiopaedia.org |

Application in Preclinical Neuroimaging Techniques (e.g., SPECT)

Once labeled with Iodine-123, this compound can be used as a radiotracer in preclinical neuroimaging studies, particularly with SPECT. nih.govhelsinki.fi SPECT is a nuclear medicine imaging technique that provides three-dimensional information about the distribution of the radiotracer in the body. mdpi.com This allows researchers to visualize and quantify biological processes in vivo. koreascience.kr

In preclinical settings, SPECT/CT (SPECT combined with computed tomography) is often used to provide both functional (from SPECT) and anatomical (from CT) information. helsinki.fi Studies using radiolabeled benzamides, such as [¹²³I]iodobenzamide (IBZM), have been instrumental in imaging dopamine (B1211576) D2 receptors and studying dopamine release in the brain. nih.gov For example, SPECT imaging with [¹²³I]-metaiodobenzylguanidine (mIBG), a norepinephrine (B1679862) analog, is used to diagnose abnormalities of the sympathetic nervous system. koreascience.kr Similarly, [¹²³I]this compound analogs have been explored for their potential in imaging specific targets within the central nervous system. For instance, [¹²³I]N-(2-diethylaminoethyl)4-iodobenzamide has been used to visualize ocular melanoma. psu.edu

The general workflow for a preclinical SPECT study involves injecting the radiolabeled compound into an animal model, followed by image acquisition at specific time points. helsinki.fikoreascience.kr The resulting images reveal the biodistribution of the tracer, highlighting areas of high uptake which can correspond to target receptor density or specific physiological processes. koreascience.krpsu.edu

Computational Chemistry and Molecular Modeling Studies

Computational methods are indispensable tools in modern drug discovery and development, offering insights into molecular interactions at an atomic level.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gove3s-conferences.orglaurinpublishers.com This method is used to understand the binding mode and affinity of a ligand for its target. peerj.com The process involves generating various conformations of the ligand within the binding site of the receptor and scoring them based on their energetic favorability. laurinpublishers.commdpi.com

For benzamide (B126) derivatives, molecular docking studies have been employed to investigate their interactions with various biological targets, such as DNA gyrase and the polo-box domain of polo-like kinase 1 (Plk1). mdpi.comacs.org These simulations can reveal crucial interactions, like hydrogen bonds and π-π stacking, that stabilize the ligand-receptor complex. nih.gov The docking score, often expressed in kcal/mol, provides an estimate of the binding affinity. nih.gov

Table 2: Example of Molecular Docking Results for Benzamide Derivatives

Compound Target Docking Score (kcal/mol) Key Interacting Residues
3c DNA (PDB: 1N37) -9.13 DG B:13, DC B:12 nih.gov
3l DNA (PDB: 1N37) -8.31 DG A:5, DC A:4 nih.gov

| 3o | DNA (PDB: 1N37) | -8.04 | DG A:5, DC A:4 nih.gov |

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and movements of atoms and molecules over time. dovepress.comduq.edu These simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal the time evolution of the system. dovepress.com

MD simulations are particularly useful for elucidating the detailed mechanisms of ligand binding and unbinding. nsf.gov They can reveal how a ligand approaches the binding site, the conformational changes that occur in both the ligand and the receptor upon binding, and the pathways of dissociation. dovepress.comnsf.gov By calculating the binding free energy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), MD simulations can provide a more accurate prediction of binding affinity than docking alone. mdpi.com These simulations are computationally intensive but offer invaluable insights into the dynamic nature of molecular recognition. nsf.govchemrxiv.org

Virtual Screening for Identification of Novel Ligands

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. e3s-conferences.orgmdpi.com This approach can be either structure-based or ligand-based.

Structure-based virtual screening involves docking a large number of compounds into the binding site of a target protein. mdpi.comsemanticscholar.org The compounds are then ranked based on their docking scores, and the top-ranking hits are selected for further experimental testing. mdpi.com

Ligand-based virtual screening, on the other hand, uses the information from known active ligands to identify new ones. nih.govnih.gov This can involve searching for molecules with similar 2D or 3D structures or using a pharmacophore model, which defines the essential steric and electronic features required for binding. mdpi.comnih.gov Both approaches are powerful tools for hit identification and lead optimization in the early stages of drug discovery. bohrium.com

Structural Characterization and Spectroscopic Analysis

The precise elucidation of the three-dimensional structure and physicochemical properties of this compound is fundamental to understanding its interaction with biological targets. Advanced analytical methodologies provide the high-resolution data necessary for detailed structural and stability assessments.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the solution-state structure and dynamics of molecules like this compound. Due to the presence of several rotatable single bonds, the molecule is flexible and can exist as an ensemble of rapidly interconverting conformations in solution. acs.orgsoton.ac.ukresearchgate.net Advanced NMR methods are employed to define this conformational landscape and study intermolecular interactions.

The analysis of a molecule's flexibility in solution can be approached through methods like the NMR Analysis of Molecular Flexibility in Solution (NAMFIS), which uses experimental NMR data to examine the occurrence of various structural elements. researchgate.net For flexible molecules, NMR parameters such as chemical shifts, scalar (J) couplings, and Nuclear Overhauser Effects (NOEs) are averaged over all conformations present in the equilibrium. mdpi.comcopernicus.org

¹H and ¹³C NMR: The chemical shifts of proton (¹H) and carbon-¹³ (¹³C) nuclei provide initial information about the electronic environment of atoms within the molecule. Deviations from expected values can indicate specific conformational preferences or intramolecular interactions, such as hydrogen bonding or aromatic ring stacking.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies scalar couplings between protons, helping to assign protons within the phenethyl and benzoyl moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is crucial for conformational analysis. NOEs are observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. For this compound, NOEs between protons on the iodo-benzoyl ring and the phenethyl group would provide direct evidence for specific folded or extended conformations, revealing the relative orientation of these two key structural components.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY, ROESY is often used for medium-sized molecules where the NOE may be close to zero.

Coupling Constants (J-couplings): The magnitude of three-bond proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the protons, as described by the Karplus equation. Analysis of these couplings in the ethyl linker of the phenethyl group can provide quantitative information about the preferred torsion angles and thus the conformation of the linker chain.

By combining these advanced NMR techniques with computational modeling, researchers can build a detailed, dynamic picture of the conformational preferences of this compound in solution, which is essential for understanding its binding to a biological receptor. copernicus.org

NucleusFunctional GroupExpected Chemical Shift (ppm)Key NMR Information Provided
¹HAmide (N-H)~8.0 - 8.5Conformation, Hydrogen Bonding
¹HAromatic (Iodo-benzoyl)~7.6 - 7.8Electronic Environment, Substitution Pattern
¹HAromatic (Phenethyl)~7.2 - 7.4Electronic Environment
¹HMethylene (-CH₂-N)~3.6 - 3.8Conformation via J-coupling, NOEs
¹HMethylene (-CH₂-Ph)~2.9 - 3.1Conformation via J-coupling, NOEs
¹³CCarbonyl (C=O)~166 - 168Electronic Environment of Amide
¹³CAromatic (C-I)~95 - 100Confirmation of Iodine Position

X-ray Crystallography for High-Resolution Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. mdpi.comnih.gov This technique provides high-resolution data on bond lengths, bond angles, and torsional angles, revealing the molecule's specific conformation and the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. manipal.edumdpi.com

The process involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is recorded. By analyzing the intensities and positions of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined. mdpi.comeurjchem.com

For a molecule like this compound, a crystal structure would unambiguously define the conformation of the flexible phenethyl chain relative to the plane of the 4-iodobenzamide (B1293542) group. It would also reveal how the molecules pack together in the solid state, highlighting key intermolecular forces. For instance, the amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor, often leading to the formation of chains or dimeric structures in the crystal lattice. nih.gov The iodine atom can also participate in halogen bonding, a non-covalent interaction that can influence crystal packing.

The structural data obtained are critical for validating computational models and serve as a solid foundation for structure-based drug design efforts. A representative set of crystallographic data for a similar benzamide derivative is shown below.

ParameterExample Value (for a related benzamide)Significance
Chemical FormulaC₁₅H₁₄ClNO₂Elemental composition of the molecule in the crystal.
Crystal SystemMonoclinicThe basic geometric shape of the unit cell. manipal.edu
Space GroupP2₁/nSymmetry elements within the unit cell. manipal.edu
a (Å)8.136(2)Unit cell dimension along the a-axis.
b (Å)16.762(1)Unit cell dimension along the b-axis.
c (Å)21.979(1)Unit cell dimension along the c-axis.
β (°)92.54(2)Angle of the unit cell.
Volume (ų)2994.1(6)Volume of the unit cell.
Z4Number of molecules in the unit cell.
R-factor~0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
mdpi.com

Mass Spectrometry for Metabolite Profiling and Stability Assessment

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable analytical tool for assessing the metabolic stability and identifying the biotransformation products of drug candidates. technologynetworks.comresearchgate.net These studies are crucial in early drug discovery to predict a compound's pharmacokinetic profile.

For this compound, metabolic stability is typically assessed by incubating the compound with liver microsomes (from human, rat, or mouse) or hepatocytes, which contain the primary drug-metabolizing enzymes, such as cytochrome P450s (CYPs). mdpi.comnih.gov Samples are taken at various time points, and the concentration of the remaining parent compound is quantified by LC-MS. From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated, providing a measure of how quickly the compound is metabolized. mdpi.com

Metabolite identification involves analyzing the same incubation samples to detect and characterize new chemical entities formed through enzymatic reactions. nih.govresearchgate.net High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF), provides highly accurate mass measurements, which allows for the determination of the elemental composition of potential metabolites. mdpi.com Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, and the resulting fragmentation pattern provides structural information, helping to pinpoint the site of metabolic modification. youtube.com

Common metabolic pathways for a molecule like this compound would include:

Oxidation: Hydroxylation (addition of an -OH group) on either of the aromatic rings or on the alkyl linker.

N-dealkylation: Cleavage of the phenethyl group.

Phase II Conjugation: If hydroxylated metabolites are formed, they can be further conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility for excretion. nih.gov

AnalyteExpected [M+H]⁺ (m/z)Potential BiotransformationMass Shift
This compound (Parent)352.02--
Metabolite 1368.02Hydroxylation (+O)+15.99
Metabolite 2384.01Dihydroxylation (+2O)+31.99
Metabolite 3544.05Hydroxylation + Glucuronidation+191.99
Metabolite 4231.96Cleavage (forms 4-iodobenzoic acid)-120.06

In Vitro Pharmacological and Biochemical Assays

To characterize the biological activity of this compound, a suite of in vitro pharmacological and biochemical assays is employed. These assays quantify the compound's interaction with specific biological targets, such as receptors and enzymes, providing critical data on its potency and mechanism of action.

Receptor Binding Studies and Functional Assays

Receptor binding assays are used to measure the affinity of a ligand, such as this compound, for a specific receptor. These are typically competitive assays where the test compound competes with a known, labeled ligand (a "tracer" or "radioligand") for binding to the receptor. researchgate.net

Radioligand Binding Assays: This classic method uses a radiolabeled ligand (e.g., with ³H or ¹²⁵I) that has high affinity and specificity for the target receptor. The receptor source (e.g., cell membranes expressing the receptor) is incubated with the radioligand and varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is measured, and a competition curve is generated. From this curve, the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand) is determined. The IC₅₀ value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation. Studies on various benzamide derivatives have used this method to determine affinities for targets like dopamine and serotonin (B10506) receptors. nih.gov

Fluorescence Polarization (FP) Assays: FP is a homogeneous assay format well-suited for high-throughput screening. nih.govnih.gov In this technique, a small fluorescently labeled ligand (tracer) is used. When the tracer is unbound in solution, it tumbles rapidly, resulting in low polarization of emitted light upon excitation with polarized light. When the tracer binds to a large receptor protein, its tumbling slows dramatically, leading to a high polarization signal. moleculardevices.comthermofisher.com A test compound that competes with the tracer for the binding site will displace it, causing a decrease in fluorescence polarization. rsc.org This change is used to quantify the compound's binding affinity and determine its IC₅₀.

Assay TypeTarget ReceptorMeasured ParameterExample ValueInterpretation
Radioligand BindingDopamine D₃ ReceptorKi (nM)15 nMHigh affinity binding to the receptor. nih.gov
Fluorescence PolarizationSigma-1 Receptor (S1R)Ki (nM)3.6 nMVery high affinity binding to the receptor. bohrium.com
Radioligand BindingSerotonin 5-HT₁ₐ ReceptorKi (nM)68 nMModerate affinity binding to the receptor. researchgate.net
Functional Assay (β-arrestin)Dopamine D₃ ReceptorIC₅₀ (nM)1.3 nMHigh potency in a cell-based functional assay. researchgate.net

Cell-Based Assays for Cellular Response

While the synthesis of this compound on solid supports for subsequent screening of biological activity has been reported, the outcomes of such screening and any follow-up studies involving cell-based assays are not available in the public domain. The scientific exploration of related N-phenethylbenzamide derivatives has involved techniques such as cell viability assays in specific neuronal cell lines to assess effects on cytotoxicity. However, there is no indication that this compound itself has been subjected to similar testing.

Consequently, information regarding the specific cell lines, assay formats (e.g., proliferation, apoptosis, reporter gene assays), or detailed research findings from cell-based studies of this compound is not available. Further research would be necessary to determine the cellular effects of this compound and to develop appropriate cell-based assay systems for its characterization.

Future Directions and Research Perspectives

Rational Design and Synthesis of Next-Generation 4-Iodo-N-phenethylbenzamide Analogues

The development of next-generation analogues of this compound is centered on a rational design approach, leveraging structure-activity relationship (SAR) data to enhance desired properties. Medicinal chemists are systematically modifying the core structure to explore how changes in substituent groups on the benzamide (B126) and phenethylamine (B48288) moieties impact biological activity. Key areas of synthetic exploration include the introduction of different halogens at the 4-position of the benzoyl ring, as well as the incorporation of various functional groups on the phenethyl portion of the molecule. The goal of these synthetic efforts is to produce analogues with improved potency, selectivity, and pharmacokinetic profiles.

Exploration of Novel Biological Pathways and Therapeutic Applications

While the primary biological targets of this compound are an area of ongoing investigation, future research will aim to uncover novel biological pathways and expand its potential therapeutic applications. Researchers are interested in identifying new protein interactions and signaling cascades that are modulated by this compound. This exploration may reveal opportunities for its use in disease areas beyond its initial scope of study. Techniques such as chemical proteomics and high-throughput screening of diverse biological targets will be instrumental in elucidating these new pathways and potential therapeutic uses.

Development of Advanced In Vitro and In Vivo Models for Comprehensive Compound Evaluation

To gain a more comprehensive understanding of the biological effects of this compound and its analogues, the development and implementation of advanced preclinical models are crucial. In the in vitro setting, this includes the use of co-culture systems, three-dimensional (3D) organoids, and patient-derived cells to more accurately mimic the complex cellular environments found in the human body. For in vivo evaluation, the focus is on developing more sophisticated animal models that better recapitulate human diseases. These advanced models will provide more predictive data on the efficacy and mechanism of action of the compounds before they are considered for further development.

Integration with Systems Biology and Omics Approaches for Mechanistic Insights

The integration of systems biology and "omics" technologies—such as genomics, proteomics, and metabolomics—offers a powerful approach to unraveling the complex mechanisms of action of this compound. By analyzing the global changes in gene expression, protein levels, and metabolite profiles in response to compound treatment, researchers can construct a comprehensive picture of its biological impact. This holistic view can help to identify key signaling networks and molecular targets, providing deeper mechanistic insights that can guide the rational design of future analogues and the exploration of new therapeutic indications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.